N-oleoyl leucine

Übersicht

Beschreibung

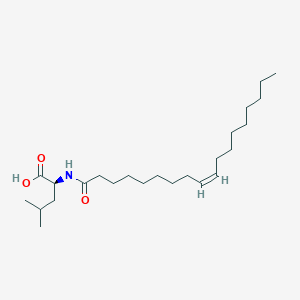

N-Oleoyl Leucine is a compound classified as an N-acyl amide, specifically an oleic acid amide of leucine. It is a derivative of the amino acid leucine, where the carboxyl group of oleic acid is condensed with the amino group of leucine.

Wirkmechanismus

Target of Action

N-oleoyl leucine is an N-acyl amide that is generated by the enzyme PM20D1 . The primary target of this compound is the mitochondrial respiration process, which it uncouples . This uncoupling occurs independently of the uncoupling protein 1 (UCP1) .

Mode of Action

This compound interacts with its targets, the mitochondria, by uncoupling the mitochondrial respiration process . This interaction results in changes in the energy production process of the cell, as the normal function of mitochondrial respiration is to produce ATP, the energy currency of the cell .

Biochemical Pathways

This compound affects the oxidative phosphorylation pathway, which is the final stage of cellular respiration . By uncoupling mitochondrial respiration, this compound disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the production of ATP . The downstream effects of this disruption can have significant impacts on cellular metabolism and energy balance .

Pharmacokinetics

It is known that this compound is a lipophilic compound, suggesting that it may be well absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model . It also improves glucose homeostasis in a fasting glucose tolerance test and increases VO2 while slightly decreasing overall locomotor activity .

Biochemische Analyse

Biochemical Properties

N-oleoyl leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in interactions with the N-acyl amino acid biosynthetic enzyme PM20D1 . These interactions facilitate the biosynthesis of N-acyl amino acids, including this compound .

Cellular Effects

This compound influences cell function in several ways. It has been found to regulate energy metabolism . It also impacts cell signaling pathways and gene expression . For example, it has been observed to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to uncouple mitochondrial respiration independent of uncoupling protein 1 (UCP1) in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that mice injected with a PM20D1 vector have higher levels of N-acyl amino acids, such as this compound, compared to animals transduced with a GFP vector . This indicates that PM20D1 is an N-acyl amino acid biosynthetic enzyme .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound (25 mg/kg, i.p.) has been found to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the biosynthesis of N-acyl amino acids, facilitated by the enzyme PM20D1 .

Subcellular Localization

Current studies suggest that it may be involved in mitochondrial processes, given its observed ability to uncouple mitochondrial respiration .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Oleoyl-Leucin kann durch die Schotten-Baumann-Reaktion synthetisiert werden, bei der Leucin mit Oleoylchlorid in Gegenwart einer Base wie Natriumhydroxid umgesetzt wird. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform statt. Die Reaktionsbedingungen beinhalten die Aufrechterhaltung einer niedrigen Temperatur, um Nebenreaktionen zu vermeiden und die vollständige Umwandlung der Reaktanten in das gewünschte Produkt sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Oleoyl-Leucin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsparameter, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Rekristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Oleoyl-Leucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Doppelbindung in der Oleoylgruppe kann oxidiert werden, um Epoxide oder Diole zu bilden.

Reduktion: Die Doppelbindung kann reduziert werden, um gesättigte Derivate zu bilden.

Substitution: Die Amidbindung kann nucleophile Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden häufig verwendet.

Reduktion: Katalysatoren wie Palladium auf Kohle (Pd/C) in Gegenwart von Wasserstoffgas werden verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden

Hauptsächlich gebildete Produkte:

Oxidation: Epoxide, Diole.

Reduktion: Gesättigte N-Acyl-Leucin-Derivate.

Substitution: N-substituierte Leucin-Derivate

Wissenschaftliche Forschungsanwendungen

Metabolic Regulation

N-Oleoyl leucine has been identified as a potent modulator of mitochondrial respiration. Research indicates that it acts as a lipid uncoupler, stimulating respiration in isolated mitochondria, cells, and animal models. This uncoupling effect is significant for its potential role in managing energy expenditure and body weight.

- Mechanism of Action : It interacts with mitochondrial transporters, enhancing respiration independent of traditional uncoupling proteins like UCP1. Studies have shown that intraperitoneal administration of this compound in mice leads to increased whole-body energy expenditure and weight loss, suggesting its utility in combating obesity and metabolic disorders .

Cardiometabolic Health

Recent studies have linked this compound to various cardiometabolic outcomes. Its levels in plasma have been associated with significant health markers such as body mass index and waist circumference, indicating its role as a biomarker for metabolic health.

- Clinical Associations : In a cohort study involving 2,351 participants from the Jackson Heart Study, higher levels of this compound were correlated with an increased risk of coronary heart disease and heart failure. The compound's association with these conditions highlights its potential as a target for therapeutic interventions aimed at improving cardiometabolic health .

Biochemical Pathways and Genetic Regulation

The metabolism of this compound is influenced by genetic factors, particularly the CYP4F2 gene, which encodes an enzyme responsible for its hydroxylation. This enzymatic process diversifies the lipid metabolites derived from this compound, potentially altering their biological activity.

- Genetic Insights : The regulation of N-acyl amino acids like this compound through genetic determinants underscores the complexity of lipid metabolism and its implications for personalized medicine. Understanding these pathways could lead to novel strategies for managing metabolic diseases .

Potential Applications in Drug Development

The unique properties of this compound as a hydrolysis-resistant compound make it a candidate for further exploration in drug development. Its ability to modulate energy metabolism could be harnessed for creating new therapeutic agents aimed at obesity and related metabolic disorders.

- Research Directions : Future studies may focus on developing analogs of this compound that retain its beneficial properties while minimizing potential side effects. These compounds could serve as leads for designing novel uncouplers with enhanced therapeutic windows compared to classical agents .

Summary Table of Findings

Vergleich Mit ähnlichen Verbindungen

N-Linoleoyl Leucine: Another N-acyl amide with a linoleic acid moiety.

N-Palmitoyl Leucine: Contains a palmitic acid moiety.

N-Stearoyl Leucine: Contains a stearic acid moiety .

Comparison: N-Oleoyl Leucine is unique due to its specific interaction with mitochondrial pathways and its ability to uncouple respiration independently of uncoupling protein 1. This sets it apart from other N-acyl leucines, which may not exhibit the same metabolic effects .

Biologische Aktivität

N-oleoyl leucine is a member of the N-acyl amino acid family, which are bioactive lipids formed by the conjugation of fatty acids to amino acids. This compound has garnered attention for its potential roles in metabolic regulation and energy homeostasis. Recent studies have revealed its involvement in various biological activities, including modulation of thermogenesis, appetite suppression, and potential implications in cardiometabolic diseases.

-

Energy Metabolism and Thermogenesis :

- This compound has been shown to stimulate thermogenesis, which is the process of heat production in organisms. It acts independently of uncoupling protein 1 (UCP1), suggesting a unique pathway for energy expenditure that does not rely on traditional mechanisms associated with brown adipose tissue .

- In murine models, administration of this compound (25 mg/kg, intraperitoneally) resulted in decreased body weight and food intake while preferentially reducing fat mass in diet-induced obesity scenarios .

-

Cardiometabolic Implications :

- Research indicates that plasma levels of this compound correlate with cardiometabolic disease endpoints. In a study involving 2,351 participants from the Jackson Heart Study, elevated levels of this metabolite were associated with an increased risk of coronary heart disease and heart failure .

- The CYP4F2 gene locus has been identified as a genetic determinant influencing plasma levels of this compound, highlighting its potential role in metabolic diversification and lipid signaling pathways .

- Interaction with Receptors :

Table: Summary of Key Studies on this compound

Molecular Targets

This compound interacts with several molecular targets that mediate its biological effects:

- GPR18 : This receptor has been suggested as a mediator for some physiological activities of N-acyl amino acids, including calcium mobilization and anti-inflammatory actions .

- PM20D1 : An enzyme that synthesizes N-acyl amino acids; its activity is crucial for the biosynthesis and regulation of compounds like this compound .

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOAAMQGRRCHPA-GJCOWUBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347277 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-76-4 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.